molecular formula C18H26ClNO2 B1419844 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 1233641-91-2

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride

Cat. No.: B1419844
CAS No.: 1233641-91-2
M. Wt: 323.9 g/mol
InChI Key: VEUYDINLFCGWRM-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride is a useful research compound. Its molecular formula is C18H26ClNO2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

The compound has been used in crystallographic studies to understand its structural properties. For instance, Mostafa, Ghabbour, and Abdel‐Aziz (2017) synthesized a tetraphenylborate salt of atropine (which includes the 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl moiety) and analyzed its crystal structure using X-ray crystallography. This provided insights into the molecular arrangement and spatial configuration of the compound (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Chemical Synthesis and Structure Analysis

The compound has been involved in various synthetic pathways and structural analyses. Izquierdo et al. (1991) synthesized a series of compounds including 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and conducted studies using NMR spectroscopy and X-ray diffraction to determine their structure and conformation (Izquierdo et al., 1991).

Organometallic Chemistry

In the field of organometallic chemistry, Tamm et al. (2007) conducted a study where CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (a related compound) occurred upon reaction with TiCl4 and ZrCl4, forming allyl complexes. This illustrates its potential in creating complex organometallic structures (Tamm, Kunst, Stadler, & Herdtweck, 2007).

Pharmacological Research

In pharmacological research, various derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl have been synthesized and tested for their analgetic and narcotic antagonist activities. Takeda et al. (1977) investigated structure-activity relationships by varying structural parameters of 53 derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into their pharmacological properties (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).

Nematicidal Activity

Xu et al. (2021) explored the synthesis of novel compounds derived from 5-HT3 receptor antagonists, which included derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl, and evaluated their nematicidal activities against pinewood nematodes, demonstrating the compound's potential in agricultural applications (Xu, Yang, Wang, & Song, 2021).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information .

Mechanism of Action

    Target of Action

    This compound belongs to the class of organic compounds known as tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including muscarinic acetylcholine receptors and dopamine transporters.

    Biochemical Pathways

    The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids are involved in a wide array of biological activities.

Biochemical Analysis

Biochemical Properties

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is of particular interest in the study of neurodegenerative diseases and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of cholinesterase by this compound leads to increased acetylcholine levels, which can enhance synaptic transmission and improve cognitive function . Additionally, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cholinesterase enzymes. This compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. The binding of this compound to cholinesterase is characterized by high affinity and specificity, making it a potent inhibitor of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on cholinesterase over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory in animal models of neurodegenerative diseases . At higher doses, toxic effects can be observed, including neurotoxicity and adverse effects on other organ systems. The threshold for these toxic effects varies depending on the species and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. This compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes . The metabolism of this compound results in the formation of active metabolites that contribute to its overall pharmacological effects. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can interact with specific proteins and enzymes. The localization and accumulation of this compound within cells are crucial for its biochemical and pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments within the cell, including the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles is mediated by targeting signals and post-translational modifications. The localization of this compound within these organelles allows it to interact with specific enzymes and proteins, influencing cellular metabolism and function.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYDINLFCGWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670189
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233641-91-2
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.